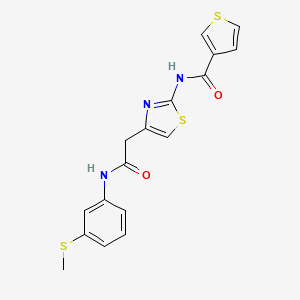
(3-Aminophenyl)(2,3-dihydro-1H-indol-1-YL)-methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-Aminophenyl)(2,3-dihydro-1H-indol-1-YL)-methanone is a compound that belongs to the class of 2,3-dihydroindole derivatives. These compounds are known for their potential neuroprotective and antioxidant properties . The structure of this compound includes an aminophenyl group and a dihydroindole moiety, which contribute to its unique chemical and biological characteristics.
Métodos De Preparación
The synthesis of (3-Aminophenyl)(2,3-dihydro-1H-indol-1-YL)-methanone typically involves the reduction of corresponding indole derivatives. One common method is the chemoselective reduction of functional groups in polyfunctional 2-oxindoles using various boron hydrides . This process can be tailored to achieve the desired compound by adjusting the reaction conditions, such as temperature, solvent, and the type of boron hydride used.
Análisis De Reacciones Químicas
(3-Aminophenyl)(2,3-dihydro-1H-indol-1-YL)-methanone undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidized derivatives, which may exhibit different biological activities.
Substitution: Substitution reactions involving this compound can introduce different functional groups, potentially altering its biological activity and chemical properties.
Common reagents used in these reactions include boron hydrides for reduction and various oxidizing agents for oxidation. The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
(3-Aminophenyl)(2,3-dihydro-1H-indol-1-YL)-methanone has several scientific research applications, including:
Biology: This compound is studied for its potential effects on biological systems, particularly its neuroprotective and antioxidant activities.
Industry: The compound’s unique chemical properties make it a valuable intermediate in the synthesis of various industrial chemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of (3-Aminophenyl)(2,3-dihydro-1H-indol-1-YL)-methanone involves its interaction with molecular targets and pathways related to neuroprotection and antioxidant activity. The compound is believed to exert its effects by modulating oxidative stress pathways and protecting neurons from damage caused by reactive oxygen species .
Comparación Con Compuestos Similares
(3-Aminophenyl)(2,3-dihydro-1H-indol-1-YL)-methanone can be compared with other similar compounds, such as:
2,3-Dihydroindole derivatives: These compounds share a similar core structure and exhibit neuroprotective and antioxidant properties.
Melatonin analogs: Compounds like 2-chloromelatonin have similar neuroprotective effects and are used in related research applications.
The uniqueness of this compound lies in its specific chemical structure, which allows for targeted interactions with biological systems and potential therapeutic applications.
Propiedades
IUPAC Name |
(3-aminophenyl)-(2,3-dihydroindol-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O/c16-13-6-3-5-12(10-13)15(18)17-9-8-11-4-1-2-7-14(11)17/h1-7,10H,8-9,16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMSWSKYWTRVQCW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=O)C3=CC(=CC=C3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![7-Ethoxy-1'-ethyl-2-phenyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]](/img/structure/B3013851.png)
![1-(4-Chlorophenyl)-3-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]urea](/img/structure/B3013853.png)

![2-bromo-N-cyclopropyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)benzamide](/img/structure/B3013856.png)
![(E)-N-[6-(3,5-dimethylpyrazol-1-yl)pyridin-3-yl]-2-phenylethenesulfonamide](/img/structure/B3013857.png)


![Propyl 4-[7-(cyanomethoxy)-4-oxochromen-3-yl]oxybenzoate](/img/structure/B3013864.png)
![4-[2-(2,2-Difluoroethoxy)pyridine-4-carbonyl]morpholine-3-carbonitrile](/img/structure/B3013865.png)
![Methyl 2-[(oxan-4-yl)amino]acetate hydrochloride](/img/structure/B3013868.png)
![N-[(3-Propoxyphenyl)methyl]-N-(pyridin-3-ylmethyl)prop-2-enamide](/img/structure/B3013870.png)


![4-({7-cyclopentyl-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl}oxy)piperidine dihydrochloride](/img/structure/B3013874.png)
